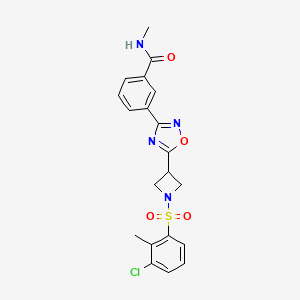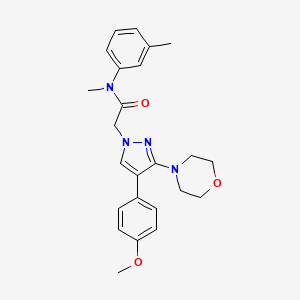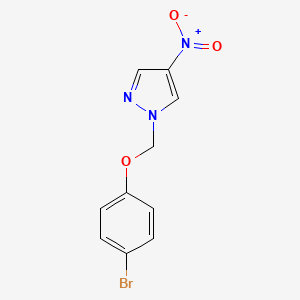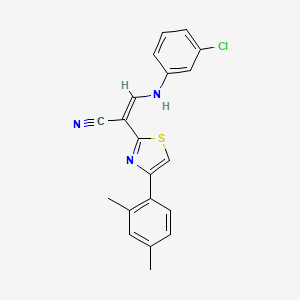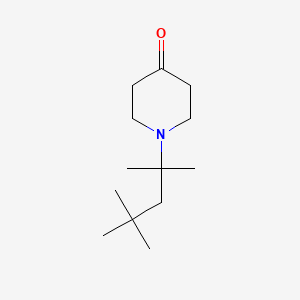
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, as a member of the piperidine chemical class, may share some characteristics and potential applications with other piperidine derivatives and related compounds. Research indicates that various piperidine compounds exhibit a range of biological activities, suggesting potential pharmaceutical and therapeutic applications.
Anti-inflammatory and Immunomodulatory Properties
- Terpenes, a class of compounds that includes certain piperidine derivatives, have demonstrated anti-inflammatory effects and potential as immunomodulators. This suggests a possible avenue for the development of new pharmaceuticals utilizing similar structures (Miranda et al., 2022).
Cardiovascular Effects
- Monoterpenes, closely related to piperidine structures, have shown various cardiovascular effects such as vasorelaxation, decreased heart rate, and blood pressure reduction. This highlights a potential area for the development of cardiovascular drugs (Santos et al., 2011).
Broad Pharmacological Profiles
- Piperidine compounds, including Piper longum and Piper chaba, are traditionally used in various regions and exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anti-oxidant, anti-microbial, anti-cancer, anti-parkinsonian, and more, indicating a broad therapeutic potential for related piperidine derivatives (Yadav et al., 2020; Islam et al., 2020).
Potential in Antimicrobial Therapy
- Piperidine derivatives have been studied for their volatile metabolites, which might serve as biological markers in diagnosing infections. This indicates potential applications in creating diagnostic tools or developing new antimicrobial therapies (Bos et al., 2013).
Therapeutic Applications in Traditional Medicine
Traditional uses of Piper species, which are structurally related to this compound, indicate potential therapeutic applications. These plants are used in traditional medicine for a variety of ailments, suggesting that structurally similar compounds might also possess therapeutic properties.
- Medicinal Use of Piper Genus
- Various species within the Piper genus are traditionally used for treating symptoms and inflammatory diseases. The medicinal uses of these plants highlight the potential for exploring similar compounds for therapeutic applications in modern medicine (Lima et al., 2020).
Propriétés
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFUGINWFILPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

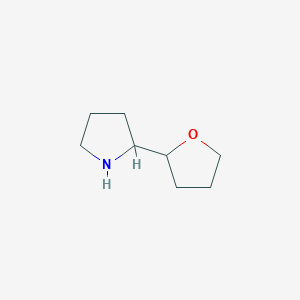
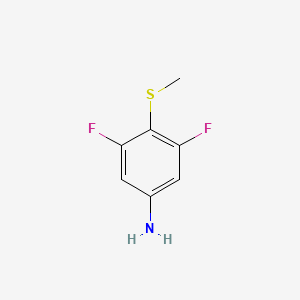
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)
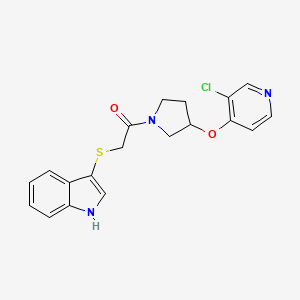

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)
![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

